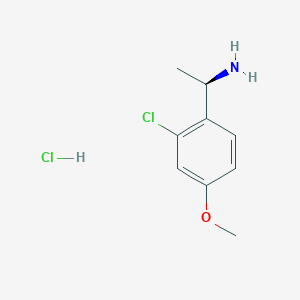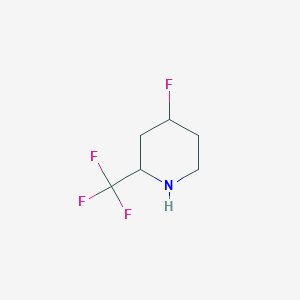
4-Fluoro-2-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated organic compound that features both a fluoro and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine . The process includes the following steps:
Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation reduction to form 4-(trifluoromethyl)piperidine.
Distillation and Concentration: The reaction mixture is distilled and concentrated.
Precipitation: A solvent is used to precipitate the product.
Filtration, Washing, and Drying: The precipitated product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-Fluoro-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the functional groups attached to the piperidine ring.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
4-Fluoro-2-(trifluoromethyl)piperidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including enhanced metabolic stability and bioavailability.
作用機序
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The compound’s effects are often mediated by hyperconjugative delocalization of the nitrogen lone pair, which impacts its conformational preferences and interactions with other molecules . This hyperconjugation, along with electrostatic and steric effects, plays a crucial role in the compound’s reactivity and biological activity.
類似化合物との比較
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
Fluorinated Piperidines: Compounds with similar structural motifs but different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the piperidine ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C6H9F4N |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
4-fluoro-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |
InChIキー |
XKHWYPOKYAVZOM-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CC1F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


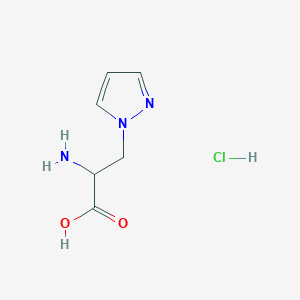
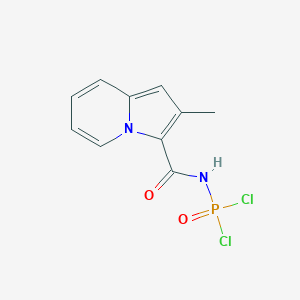

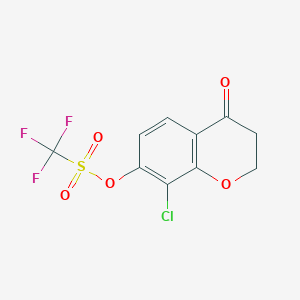
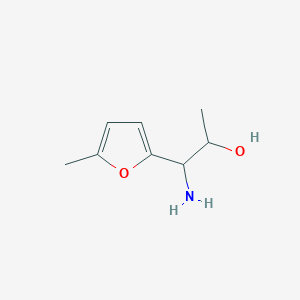
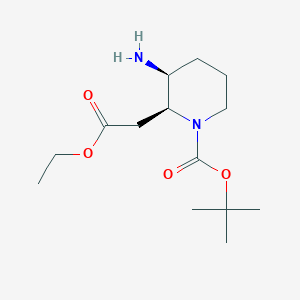
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
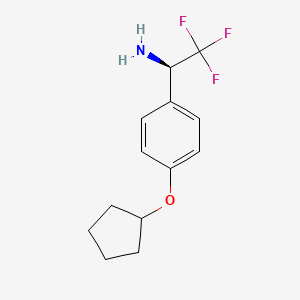
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
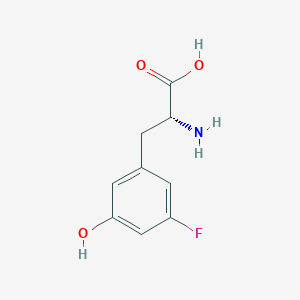

![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)
